molecular formula C13H13Cl2N3O2S B11166986 2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11166986
M. Wt: 346.2 g/mol
InChI Key: CUTCBAIBYAOOOX-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, and a thiadiazole ring substituted with an ethoxyethyl group. Benzamide derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of 2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives, such as:

These compounds share structural similarities but differ in their substituents and specific applications. The unique combination of the thiadiazole ring and the ethoxyethyl group in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H13Cl2N3O2S

Molecular Weight

346.2 g/mol

IUPAC Name

2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H13Cl2N3O2S/c1-2-20-7-6-10-17-18-13(21-10)16-12(19)11-8(14)4-3-5-9(11)15/h3-5H,2,6-7H2,1H3,(H,16,18,19)

InChI Key

CUTCBAIBYAOOOX-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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